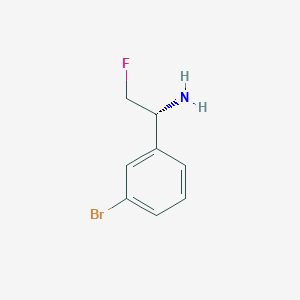
(1R)-1-(3-Bromophenyl)-2-fluoroethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(3-Bromophenyl)-2-fluoroethanamine is an organic compound that features a bromophenyl group and a fluoroethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-Bromophenyl)-2-fluoroethanamine typically involves the reaction of 3-bromobenzaldehyde with a fluorinated amine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3-Bromophenyl)-2-fluoroethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoroethanone derivatives, while reduction can produce fluoroethanol derivatives.
Scientific Research Applications
(1R)-1-(3-Bromophenyl)-2-fluoroethanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-(3-Bromophenyl)-2-fluoroethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(3-Chlorophenyl)-2-fluoroethanamine
- (1R)-1-(3-Iodophenyl)-2-fluoroethanamine
- (1R)-1-(3-Methylphenyl)-2-fluoroethanamine
Uniqueness
(1R)-1-(3-Bromophenyl)-2-fluoroethanamine is unique due to the presence of both a bromine atom and a fluorine atom, which can significantly influence its reactivity and interactions compared to similar compounds. The specific stereochemistry also plays a crucial role in its biological activity and applications.
Properties
Molecular Formula |
C8H9BrFN |
|---|---|
Molecular Weight |
218.07 g/mol |
IUPAC Name |
(1R)-1-(3-bromophenyl)-2-fluoroethanamine |
InChI |
InChI=1S/C8H9BrFN/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8H,5,11H2/t8-/m0/s1 |
InChI Key |
LQLVPMKRMRYDGN-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)[C@H](CF)N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CF)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


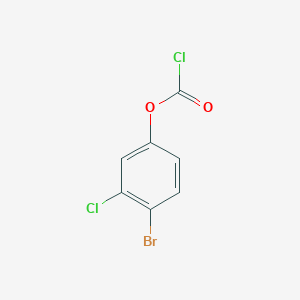
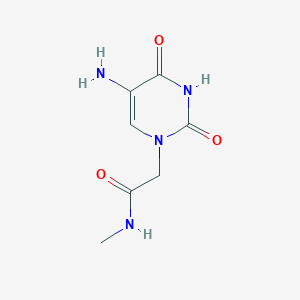

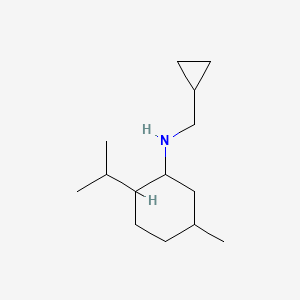
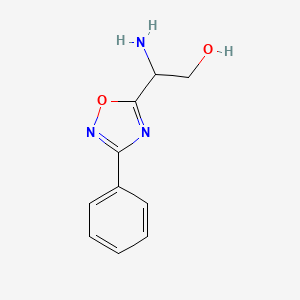
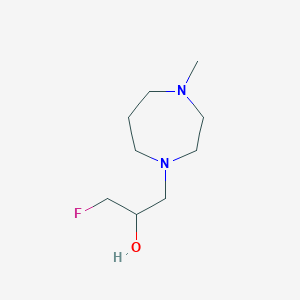
![3-Methyl-2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B13294550.png)
![(2,2-Dimethylpropyl)[(1-ethylpyrrolidin-2-yl)methyl]amine](/img/structure/B13294560.png)
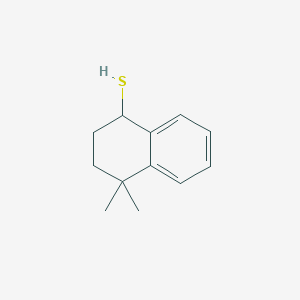
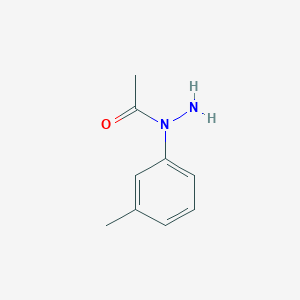

![N-[(4-methylpyrimidin-2-yl)methyl]cyclopropanamine](/img/structure/B13294581.png)

![(Hex-5-en-2-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B13294607.png)
